2,3-Dimethoxyphenylacetonitrile

Descripción

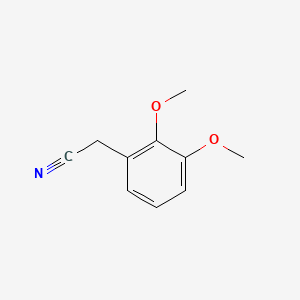

2,3-Dimethoxyphenylacetonitrile (CAS No. 4468-57-9) is an aromatic nitrile derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The compound features two methoxy groups at the 2- and 3-positions of the benzene ring, adjacent to the acetonitrile moiety. Its synthesis often involves the Hoesch reaction, where this compound reacts with polyhydroxy phenols like phloroglucinol to yield hydroxyacetophenone derivatives (e.g., 44% yield in one protocol) . This compound serves as a precursor in heterocyclic chemistry and pharmaceutical synthesis, though its direct applications are less documented compared to its isomers.

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOKGCHIOACZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196274 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-57-9 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4468-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method A: Multi-Step Synthesis via Decarboxylation and Aldoxime Formation

This method involves three main steps:

Decarboxylation : Starting from a suitable precursor such as 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, the compound undergoes decarboxylation in an aqueous solution using potassium phosphate as a catalyst to yield 3,4-dimethoxyphenylacetaldehyde.

Aldoxime Reaction : The aldehyde is then reacted with hydroxylamine hydrochloride and sodium bicarbonate in an organic solvent (e.g., ether or benzene) to form the aldoxime derivative.

Dehydration : Finally, the aldoxime is dehydrated using a phase-transfer catalyst (such as tetrabutylammonium bromide) and an alkali (e.g., potassium hydroxide) to yield 2,3-dimethoxyphenylacetonitrile.

The overall reaction can be summarized as follows:

$$

\text{3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate} \rightarrow \text{3,4-Dimethoxyphenylacetaldehyde} \rightarrow \text{Aldoxime} \rightarrow \text{this compound}

$$

Yield and Purity

The synthesis typically results in yields ranging from 60% to over 85%, depending on the specific conditions employed during each step. For instance:

| Step | Yield (%) | Conditions |

|---|---|---|

| Decarboxylation | 85.24 | Aqueous solution with KH₂PO₄ |

| Aldoxime Reaction | Varies | Ether or benzene |

| Dehydration | 68.23 | Reflux with KOH and TBAB |

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Microwave-assisted methods have gained popularity for their efficiency and reduced reaction times. In this approach:

- The reaction mixture typically includes starting materials like 3,4-dimethoxybenzaldehyde and a nitrile source.

- Tetraethylammonium bromide serves as a phase-transfer catalyst under microwave irradiation.

- Optimal conditions involve specific microwave power settings and controlled reaction times to maximize yield.

Research Findings and Analysis

Recent studies have emphasized the advantages of using modern techniques such as microwave-assisted synthesis compared to traditional methods:

Efficiency : Microwave methods significantly reduce reaction time from hours to minutes.

Purity : Higher purity levels are achieved due to better control over reaction parameters.

Scalability : These methods are more suitable for industrial applications due to their ability to be scaled up without loss of quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Aplicaciones Científicas De Investigación

Chemistry

2,3-Dimethoxyphenylacetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its utility in developing pharmaceuticals and agrochemicals is particularly noteworthy. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and receptor binding. These studies provide insights into biological pathways and mechanisms that are crucial for understanding disease processes and developing therapeutic interventions.

Medicine

Research into the therapeutic applications of this compound is ongoing. It has shown promise in drug development targeting specific diseases. For example, its derivatives have been investigated for potential antimicrobial and anticancer properties, indicating its relevance in medicinal chemistry.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific characteristics, such as polymers used in various industrial applications.

Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

- Antimicrobial Activity Study : A study synthesized various derivatives of this compound and tested their efficacy against different microorganisms. Results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

- Cancer Treatment Research : Investigations into the anticancer properties of this compound revealed that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This positions this compound as a candidate for further research in cancer therapeutics.

- Tyrosinase Inhibition Investigation : The compound has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating skin disorders related to pigmentation.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules |

| Biology | Studies on enzyme inhibition and receptor binding |

| Medicine | Potential therapeutic applications in antimicrobial and anticancer treatments |

| Industry | Production of specialty chemicals and advanced materials |

Mecanismo De Acción

The mechanism of action of 2,3-Dimethoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in research and development .

Comparación Con Compuestos Similares

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

- Physical Properties : Melting point 63–67°C , molecular weight 177.20 g/mol .

- Synthesis : Produced via chloromethylation/cyanidation of veratrole (1,2-dimethoxybenzene) using formaldehyde and sodium cyanide .

- Applications: Key intermediate in synthesizing verapamil, a calcium channel blocker. The hydrochloride salt of its derivative, α-isopropyl-α-[(N-methyl-N-homoveratryl)-β-aminoethyl]-3,4-dimethoxyphenylacetonitrile, is structurally validated by X-ray crystallography . Used in heterocyclic reactions to generate pyran-2-one derivatives (e.g., 39% yield of 3-(3,4-dimethoxyphenyl)-4-methylsulfanyl-6-pyrid-2-yl-2H-pyran-2-one) . Demonstrates coronary vasodilatory properties in derivatives like [(N-methyl-N-homoveratryl)-γ-aminopropyl]-3,4-dimethoxyphenylacetonitrile .

3,5-Dimethoxyphenylacetonitrile

2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9)

- Physical Properties: Limited data on melting point; structurally similar to 3,4- and 3,5-isomers.

- Synthesis: Reacts with pyrogallol (Hoesch reaction) to yield 2-(3,4-dimethoxyphenyl)-1-(2,4,5-trihydroxyphenyl)ethanone (23% yield) .

- Applications: Primarily employed in synthesizing hydroxyacetophenones and heterocyclic frameworks .

Comparative Data Table

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The 3,4-dimethoxy isomer dominates in drug development, particularly for cardiovascular agents like verapamil. Its derivatives exhibit vasodilatory effects, validated in crystallographic and pharmacological studies .

- Reactivity Differences: The position of methoxy groups influences electronic and steric effects. For example, 3,4-dimethoxyphenylacetonitrile derivatives show higher solubility in methanol compared to 2,3-substituted analogs during heterocyclic synthesis .

Actividad Biológica

2,3-Dimethoxyphenylacetonitrile (DMAPN) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMAPN, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by a nitrile functional group attached to a phenyl ring that contains two methoxy substituents. This structure contributes to its unique chemical reactivity and biological activity.

Research indicates that DMAPN may exert its biological effects through several mechanisms:

- Enzyme Inhibition : DMAPN has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may inhibit certain cytochrome P450 enzymes involved in drug metabolism.

- Receptor Interaction : The compound may act on specific receptors, influencing pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

- Antioxidant Activity : Preliminary studies suggest that DMAPN possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of DMAPN. Notably:

- Cell Line Studies : DMAPN was evaluated against a panel of cancer cell lines, including breast (MCF7), prostate (PC-3), and colon cancer cells. Results indicated significant growth inhibition at concentrations as low as .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 () | % Growth Inhibition |

|---|---|---|

| MCF7 | 0.016 | 78% |

| PC-3 | 0.062 | 72% |

| DU-145 | 0.206 | 65% |

Antimicrobial Activity

DMAPN has also been studied for its antimicrobial properties:

- In Vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from to , indicating moderate antibacterial effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of DMAPN in a xenograft model of breast cancer. Mice treated with DMAPN showed a significant reduction in tumor volume compared to control groups, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, DMAPN was tested against multi-drug resistant strains of bacteria. The results indicated that DMAPN could enhance the effectiveness of conventional antibiotics when used in combination therapy .

Future Directions

The promising biological activities of DMAPN warrant further exploration:

- Clinical Trials : Future studies should focus on clinical trials to evaluate the safety and efficacy of DMAPN in humans.

- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how DMAPN interacts with molecular targets within cells.

- Formulation Development : Research into effective formulations for drug delivery could enhance the therapeutic potential of DMAPN.

Q & A

Q. What are the optimized synthetic routes for 2,3-Dimethoxyphenylacetonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxy-substituted phenylacetonitriles can be synthesized via cyanoethylation of dimethoxybenzene derivatives under acidic conditions . Key parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve methoxy group positions (δ 3.8–4.0 ppm for OCH₃) and nitrile carbon signals (δ 115–120 ppm) .

- IR spectroscopy : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile moiety .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (177.20 g/mol) and fragmentation patterns .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling points)?

Contradictions in data, such as boiling points (e.g., 283.2°C vs. 305.6°C for structural analogs ), arise from measurement techniques (e.g., dynamic vs. static methods). To resolve:

- Cross-validate using differential scanning calorimetry (DSC) for phase transitions.

- Compare purity levels (e.g., GC >97% ) and solvent traces, which may alter observed values .

Advanced Research Questions

Q. How do methoxy group positions (2,3- vs. 2,5-substitution) affect reactivity in cross-coupling reactions?

The 2,3-dimethoxy configuration enhances steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). In contrast, 2,5-dimethoxy analogs exhibit higher regioselectivity due to electron-donating effects stabilizing transition states . Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What computational tools are recommended for retrosynthetic planning of this compound derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

- Retrosynthetic disconnection : Prioritize nitrile introduction via Knoevenagel condensation or Strecker synthesis.

- Thermodynamic feasibility : Calculate Gibbs free energy (ΔG) for intermediate steps using software like Gaussian .

Q. How can researchers mitigate toxicity risks during large-scale synthesis?

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies?

For SAR contradictions (e.g., variable bioactivity in dimethoxy analogs):

- Crystallography : Determine 3D conformation (e.g., dihedral angles between methoxy groups) to assess steric/electronic effects .

- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., IC₅₀ measurements) .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties

| Property | This compound | 2,5-Dimethoxyphenylacetonitrile |

|---|---|---|

| Molecular Weight | 177.20 g/mol | 177.20 g/mol |

| Density | 1.082 g/cm³ | 1.082 g/cm³ |

| Boiling Point | 283.2°C | 305.6°C |

| Flash Point | 109.8°C | 121.6°C |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 6H, OCH₃), δ 4.02 (s, 2H, CH₂CN) | |

| IR (KBr) | 2240 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.